Cloflumide

Description

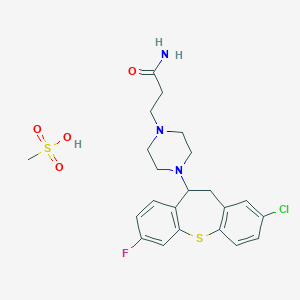

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN3OS.CH4O3S/c22-15-1-4-19-14(11-15)12-18(17-3-2-16(23)13-20(17)28-19)26-9-7-25(8-10-26)6-5-21(24)27;1-5(2,3)4/h1-4,11,13,18H,5-10,12H2,(H2,24,27);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULDEFSMTYYRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CCC(=O)N)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909236 | |

| Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104821-37-6 | |

| Record name | Cloflumide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(2-Chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazin-1-yl]propanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cloflumide Synthesis and Molecular Architecture Modification

Advanced Chemical Synthesis Methodologies for Cloflumide

The synthesis of this compound (Compound II) is a multi-step process, commencing with the formation of its intricate dibenzo[b,f]thiepin (B8686691) core.

The core structure of this compound, 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin, is a crucial intermediate. Its preparation can be initiated from precursors such as 4-chloro-2-iodobenzoic acid and 3-fluoro(thiophenol). google.com This highlights a convergence strategy where complex aromatic and heterocyclic units are assembled to form the tricyclic scaffold. A key intermediate in this pathway is 4-chloro-2-[(3'-fluorophenyl)thio]-benzoic acid. google.com

The final stage of this compound (Compound II) synthesis involves the reaction of 2,10-dichloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin with 3-(1-piperazinyl)propionamide. This coupling reaction is typically carried out by refluxing the reactants in a solvent such as chloroform. cas.czprepchem.com Following the reaction, the product can be purified through extraction with a two-phase system involving benzene (B151609) and an aqueous solution of methanesulfonic acid, followed by alkalinization and crystallization from ethanol. prepchem.com this compound can then be further oxidized to its sulfoxide (B87167) form (Compound XVI). cas.cz

The synthesis of this compound and its related dibenzothiepin scaffolds often necessitates precise control over chemical reactivity (chemoselectivity), positional isomerism (regioselectivity), and spatial arrangement of atoms (stereoselectivity).

Regioselectivity: The specific halogenation pattern (2,10-dichloro-7-fluoro) on the dibenzo[b,f]thiepin core of this compound underscores the importance of regioselective reactions in its synthesis. cas.czgoogle.comprepchem.comresearchgate.net Achieving such precise substitution on polycyclic aromatic systems typically involves directed functionalization or carefully chosen reaction conditions to favor one positional isomer over others.

Stereoselectivity: The oxidation of the sulfur atom within the thiepin ring to form the sulfoxide derivative (Compound XVI) introduces a chiral center at the sulfur, leading to potential stereoisomers. cas.cz While specific stereoselective methods for this compound sulfoxide are not extensively detailed in the provided abstracts, the existence of cis/trans isomers in related dibenzothiepin sulfoxides is a known phenomenon, indicating that stereochemical control or investigation is relevant for this class of compounds. General stereoselective synthesis techniques, such as asymmetric synthesis, resolution, and the use of chiral auxiliaries or reagents, are fundamental in organic chemistry to control the formation of specific enantiomers or diastereomers. ethz.chegrassbcollege.ac.innih.govmdpi.com These methods would be crucial if a specific stereoisomer of this compound sulfoxide were desired for its biological activity.

Total Synthesis Approaches to the this compound Core Structure

Rational Design and Synthetic Strategies for this compound Derivatives

The development of new chemical entities often relies on rational design principles and efficient synthetic strategies to explore chemical space and optimize desired properties.

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, investigating how changes in a molecule's chemical structure affect its biological activity. ontosight.ai this compound is a neuroleptic drug, and its activity, like other tricyclic neuroleptics, is highly dependent on its specific structural features. cas.czwikipedia.org SAR studies on related tricyclic antipsychotics, such as phenothiazines and other dibenzothiepin derivatives, have shown that specific modifications to the core structure and side chains can significantly influence their therapeutic profiles. nih.govslideshare.net

For instance, in phenothiazine (B1677639) neuroleptics, the position and nature of substituents on the aromatic rings, as well as the length and branching of the aliphatic chain connecting the tricyclic system to the basic amino group, are critical for activity. slideshare.net Applying these principles to this compound, potential modifications for novel analogs could include:

Modifications to the piperazine-propionamide side chain: Varying the length of the propionamide (B166681) chain, introducing different substituents on the piperazine (B1678402) ring, or replacing the amide functionality could lead to analogs with altered pharmacological properties.

Alterations to the dibenzo[b,f]thiepin core: Changing the halogenation pattern (e.g., position or type of halogen), modifying the sulfur atom (e.g., to sulfone), or introducing other substituents on the aromatic rings could be explored. The oxidation of this compound to its sulfoxide (Compound XVI) represents a direct example of such a modification. cas.cz

SAR-guided design would involve synthesizing a series of such analogs and evaluating their biological activity to establish correlations between structural features and observed effects.

Combinatorial and parallel synthesis are powerful high-throughput methodologies used to generate large libraries of structurally diverse compounds efficiently. scienceinfo.comasynt.commt.com While specific applications to this compound are not detailed in the provided search results, these techniques are widely employed in modern medicinal chemistry for lead generation and optimization. scienceinfo.comasynt.comspirochem.com

Combinatorial Synthesis: This approach involves the systematic combination of different building blocks in a series of reactions to produce a diverse library of compounds. It can be performed in solution or on solid phase, with methods like "mix and split" allowing for the generation of vast numbers of compounds. scienceinfo.comcombichemistry.complos.org For this compound derivatives, this could involve synthesizing a core scaffold and then diversifying the piperazine-propionamide side chain or introducing various substituents on the aromatic rings of the dibenzothiepin system in a combinatorial fashion.

Parallel Synthesis: This technique involves running multiple reactions simultaneously, often in an array format (e.g., 24- or 96-well plates), to synthesize a focused library of analogs. asynt.commt.comspirochem.comnih.govnih.gov This method is particularly useful for lead optimization, where small, targeted libraries are created to explore the SAR around a promising lead compound. For this compound, parallel synthesis could be used to systematically vary substituents at specific positions on the molecule, allowing for rapid screening and identification of analogs with improved properties.

These methodologies significantly accelerate the drug discovery process by enabling the rapid synthesis and screening of thousands of molecules. asynt.commt.com

Structure-Activity Relationship (SAR) Guided Design of Novel this compound Analogs

Stereochemical Investigations of this compound and its Derivatives

Stereochemical investigations are crucial for understanding the three-dimensional structure of molecules and its impact on biological activity. For this compound and its derivatives, the presence of a sulfur atom in the thiepin ring, which can be oxidized to a sulfoxide, introduces a potential chiral center.

The oxidation of this compound to its sulfoxide (Compound XVI) creates a sulfinyl group (S=O), which is inherently chiral due to the lone pair of electrons on sulfur acting as a fourth "substituent." cas.cz This means that the sulfoxide can exist as two enantiomers (R and S configurations). Studies on related dibenzothiepin derivatives have indeed shown the existence of cis/trans isomers related to the sulfoxide group, indicating that the stereochemistry at the sulfur atom is a relevant consideration.

Further stereochemical investigations might involve:

Chiral Synthesis: Developing synthetic routes that selectively produce one enantiomer of the sulfoxide.

Resolution: Separating racemic mixtures of this compound sulfoxide into individual enantiomers using techniques like chiral chromatography or diastereomeric salt formation.

Conformational Analysis: Studying the preferred three-dimensional shapes (conformations) of this compound and its derivatives, especially considering the seven-membered thiepin ring, as conformation can significantly influence how a molecule interacts with biological targets.

Absolute Configuration Determination: Establishing the precise R or S configuration of chiral centers, including the sulfoxide sulfur, using methods like X-ray crystallography or chiroptical spectroscopy. ethz.ch

Understanding the stereochemistry of this compound and its derivatives is important because different stereoisomers can exhibit distinct pharmacological profiles, including differences in potency, selectivity, and metabolism.

Mechanistic Elucidation of Cloflumide S Biological Actions

Cellular and Subcellular Modalities of Cloflumide Engagement

Investigations into Cellular Permeation and Intracellular Distribution of this compound

Studies on the disposition and pharmacokinetics of this compound (VUFB 15496) in rats have indicated that the compound is almost completely absorbed from the gastrointestinal tract following oral administration. nih.govnih.govuni.lu Peak plasma levels of the parent drug were observed approximately 4 hours after oral administration. nih.gov

While the specific mechanisms of cellular permeation (e.g., transcellular, intercellular, or appendageal routes) for this compound are not explicitly detailed in the available literature, drug molecules generally cross biological barriers such as the gastrointestinal lining and cell membranes through various pathways. These can include lipoidal diffusion for ionized species, pH partitioning across subcellular compartments, and diffusion through intercellular spaces or directly through cells (transcellular route).

Identification and Validation of Primary Molecular Targets for this compound

This compound is classified as a neuroleptic drug. nih.govnih.govuni.lu Neuroleptic drugs, commonly referred to as antipsychotics, are known to exert their therapeutic effects primarily by blocking dopamine (B1211576) receptor pathways. Additionally, some antipsychotics also act on serotonin (B10506) receptors. This classification suggests that this compound's primary molecular targets are likely to involve dopamine and potentially serotonin receptors within the central nervous system, consistent with the typical mechanism of action for neuroleptic agents. However, specific experimental validation of this compound's binding affinities, selectivity for particular receptor subtypes, or direct identification of its primary molecular targets with detailed research findings (e.g., through binding assays or target engagement studies) is not explicitly provided in the search results.

Molecular Interactions and Binding Dynamics of this compound with Biological Macromolecules

Ligand-Receptor Binding Kinetics and Thermodynamics of this compound Interactions

Current publicly available research does not provide detailed data on the ligand-receptor binding kinetics (e.g., association rate constant (k_on) or dissociation rate constant (k_off)) or thermodynamics (e.g., dissociation constant (K_d), binding free energy, enthalpy, or entropy changes) specific to this compound's interactions with its presumed molecular targets. General methodologies for studying ligand-receptor interactions include equilibrium thermodynamics and association/dissociation kinetics, often employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based assays. nih.govuni.lu These methods measure parameters crucial for understanding the strength, speed, and nature of drug-target interactions.

Enzymatic Activity Modulation and Inhibitory Mechanisms by this compound

There is no specific information in the provided search results detailing whether this compound directly modulates the activity of specific enzymes or the mechanisms by which it might do so (e.g., competitive, non-competitive, uncompetitive, or allosteric inhibition/activation). While many drugs exert their effects by modulating enzyme activity, and various mechanisms of enzyme inhibition are well-documented, the specific enzymatic targets and the nature of this compound's interaction with them are not described.

Metabolic Transformations and Biotransformation Pathways of Cloflumide

Elucidation of Cloflumide Metabolic Pathways Across Diverse Organisms

While the general principles of xenobiotic metabolism apply to this compound, specific, detailed metabolic pathways across diverse organisms are not widely reported in the provided search results. A study conducted in rats using radiotracer techniques indicated that [3H]this compound was almost completely absorbed from the gastrointestinal tract. Peak plasma levels of the parent drug were attained within 4 hours of oral administration. The total radioactive material, including metabolites, was mostly excreted in feces (87%), with only 10% being unchanged this compound, suggesting extensive biotransformation. nih.gov Despite this indication of significant metabolism, the precise nature of these metabolic transformations (e.g., specific sites of oxidation, reduction, hydrolysis, or conjugation) was not detailed in the available information.

Phase I biotransformations are typically characterized by reactions such as oxidation, reduction, and hydrolysis. These reactions introduce or expose polar functional groups (e.g., hydroxyl, carboxyl, amino) on the xenobiotic molecule, making it more hydrophilic and often preparing it for subsequent Phase II reactions. nih.govusmlestrike.comopenaccessjournals.commdpi.commdpi.com The primary enzymes catalyzing Phase I reactions are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins predominantly found in the liver. nih.govopenaccessjournals.commhmedical.commdpi.comnih.govyoutube.com Other enzymes, such as flavin-containing monooxygenases (FMOs), alcohol dehydrogenases, and esterases, also contribute to Phase I metabolism. usmlestrike.comopenaccessjournals.comyoutube.com While it is highly probable that this compound undergoes such Phase I reactions given its lipophilic nature and extensive metabolism, specific details regarding which parts of the this compound molecule are targeted for oxidation, reduction, or hydrolysis, and the resulting intermediate metabolites, are not explicitly provided in the available research findings.

Phase II conjugation reactions involve the coupling of the Phase I metabolites, or sometimes the parent compound directly, with endogenous hydrophilic molecules. These reactions further increase the water solubility and molecular weight of the compound, facilitating its excretion via urine or bile. nih.govusmlestrike.comopenaccessjournals.comontosight.ailibretexts.orgutb.cz Common Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids (e.g., glycine, taurine, glutamic acid). nih.govusmlestrike.comyoutube.comontosight.ailibretexts.orgutb.czresearchgate.net These reactions are catalyzed by various transferase enzymes. youtube.comontosight.ailibretexts.orgutb.czmdpi.com Although this compound is known to be extensively metabolized and excreted, specific information detailing the types of Phase II conjugation reactions it undergoes or the specific endogenous molecules it conjugates with is not available in the provided search results.

Characterization of Phase I Biotransformations of this compound (e.g., Oxidation, Reduction, Hydrolysis)

Enzymatic Systems Governing this compound Metabolism

The enzymatic systems governing xenobiotic metabolism are diverse and critically influence a compound's fate in the body.

Phase I metabolism is largely driven by cytochrome P450 enzymes, which are known for their broad substrate specificity and involvement in the metabolism of numerous drugs and xenobiotics. nih.govopenaccessjournals.commhmedical.commdpi.comnih.govyoutube.com Phase II reactions are catalyzed by specific transferase enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione S-transferases (GSTs), N-acetyltransferases (NATs), and methyltransferases (MTs). nih.govnih.govyoutube.comlibretexts.orgutb.czmdpi.com While these enzyme families are generally responsible for drug metabolism, the specific isoforms or individual enzymes that catalyze the biotransformation of this compound have not been identified or characterized in the provided research snippets. Therefore, detailed research findings on the isolation and characterization of specific enzymes involved in this compound metabolism are not available.

The activity of drug-metabolizing enzymes can be influenced by various factors, including genetic polymorphisms, which can lead to inter-individual variability in drug metabolism rates. nih.govutb.czmdpi.com Additionally, these enzymes are subject to transcriptional gene activation (induction) and inhibition by other drugs or exogenous substances, as well as post-translational modifications. nih.govnih.gov However, specific information regarding the genetic and post-translational regulation of enzymes involved in this compound metabolism is not detailed in the provided search results.

Isolation and Characterization of Specific Enzymes Involved in this compound Metabolism

Structural Identification and Fate of this compound Metabolites

The structural identification of metabolites is typically achieved through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides detailed information on molecular composition and fragmentation patterns. mdpi.comresearchgate.netactivitas.org While the study in rats indicated that a significant portion of administered this compound was metabolized and excreted, with 87% of total radioactive material recovered in feces and only 10% as unchanged drug, the specific structures of these metabolites were not elucidated in the available abstracts. nih.gov The fate of this compound metabolites is generally to be rendered more water-soluble for efficient elimination from the body, primarily through renal or biliary excretion. nih.govusmlestrike.commhmedical.com However, without specific structural identification, the precise fate and excretion pathways of individual this compound metabolites remain uncharacterized based on the provided information.

Analytical Approaches for the Structural Elucidation of this compound Biotransformation Products

The structural elucidation of biotransformation products is a critical step in understanding the metabolic fate of a compound like this compound. This process typically involves a combination of advanced analytical techniques designed to identify and characterize metabolites, even at low concentrations within complex biological matrices. criver.comresearchgate.net

The primary analytical platforms employed for metabolite identification and structural elucidation include:

Mass Spectrometry (MS): This is a cornerstone technique, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS or MSn). HRMS provides precise mass measurements, which are essential for determining the elemental composition and identifying novel or unexpected metabolites. alwsci.comcriver.comtaylorandfrancis.commetabolon.com MS/MS or MSn (multistage fragmentation) provides fragmentation patterns unique to each compound, offering crucial structural information and enabling the identification of metabolites by comparing these patterns to reference databases or by de novo elucidation. alwsci.comcriver.comresearchgate.nettaylorandfrancis.commetabolon.com Liquid chromatography coupled with mass spectrometry (LC-MS) is the most widely used technique, offering high sensitivity and accuracy for analyzing complex mixtures of metabolites. alwsci.comtaylorandfrancis.commetabolon.com

Chromatographic Techniques: Liquid chromatography (LC), often high-performance liquid chromatography (HPLC), is indispensable for separating the parent compound from its various metabolites within a complex biological sample before they are introduced into the mass spectrometer or NMR. alwsci.comresearchgate.nettaylorandfrancis.commetabolon.com Gas chromatography-mass spectrometry (GCMS) can also be used for volatile or derivatized metabolites. intertek.com

Complementary Techniques: Other techniques like Fourier-transform infrared (FTIR) spectroscopy and elemental analysis can provide additional structural information, such as the presence of specific functional groups or elemental composition, further aiding in the comprehensive structural elucidation process. intertek.com

The workflow for structural elucidation typically involves sample preparation (e.g., quenching metabolism, extraction using methods like liquid-liquid extraction or solid phase extraction), chromatographic separation, detection, and subsequent identification through spectral data analysis and comparison with existing databases. alwsci.comresearchgate.netmetabolon.comslideshare.net

Comparative Metabolite Analysis in Different Biological Matrices and Environmental Contexts

Comparative metabolite analysis involves examining the metabolic profiles of a compound across various biological systems or environmental conditions to gain a comprehensive understanding of its distribution, persistence, and transformation. This type of analysis is crucial for assessing the fate of a compound like this compound within an organism and potentially in the environment. nih.govnih.gov

Biological Matrices: In biological systems, comparative metabolite analysis is routinely performed across different matrices to understand absorption, distribution, metabolism, and excretion (ADME). Common biological matrices include:

Urine: Urine is a primary matrix for detecting excreted drug metabolites, especially water-soluble Phase II conjugates, which are eliminated via the kidneys. alwsci.comjapsonline.com

Feces: Fecal analysis is important for identifying metabolites and unchanged compounds excreted through the gastrointestinal tract, particularly for compounds that undergo significant biliary excretion. nih.govalwsci.com

Bile: Bile samples provide direct insights into biliary excretion pathways of the parent compound and its metabolites. alwsci.combioivt.com

Tissues: Analysis of metabolites in specific tissues (e.g., liver, kidney, brain) can reveal tissue-specific accumulation and metabolic activity, as observed for this compound which showed high concentrations in the liver and kidneys in rats. nih.govbioivt.com

Analytical platforms like untargeted LC-MS/MS metabolomics are widely used for comparative analysis across these matrices, allowing for the detection and relative quantification of numerous metabolites. metabolon.comnih.govmdpi.com This approach helps in identifying differential metabolites that signify distinct metabolic responses or pathways in different biological compartments. nih.gov

Environmental Contexts: While the disposition of this compound in biological systems has been studied, detailed research findings specifically on its comparative metabolite analysis in diverse environmental contexts (e.g., soil, water, plants) are not readily available in the provided information. However, metabolomics approaches are broadly applied in environmental studies to understand how compounds interact with and are transformed by different ecosystems. For instance, comparative metabolomics can reveal how genetic and environmental factors influence metabolite accumulation in plants or how compounds are transformed in various environmental settings. nih.govmdpi.comfrontiersin.org Such studies typically involve extracting metabolites from environmental samples and analyzing them using techniques similar to those used for biological matrices, primarily LC-HRMS, to identify and compare metabolic profiles under varying conditions. nih.govmdpi.comfrontiersin.org

Unfortunately, a comprehensive and detailed article focusing solely on the mechanisms of resistance to the chemical compound this compound, including specific genetic and biochemical underpinnings, target site mutations, enzymatic inactivation, efflux and transport systems, and horizontal gene transfer, cannot be generated based on the currently available search results.

While general mechanisms of resistance (such as target site mutations, enzymatic detoxification, efflux pumps, and horizontal gene transfer) are well-documented for various compounds like antibiotics, herbicides, and other acaricides nih.govbbc.co.uknih.govnih.govmdpi.comresearchgate.netmdpi.comscielo.brnih.govnih.govnih.govresearchgate.netantibioticresearch.org.ukajms.iqtheswissbay.chnih.govreading.ac.ukyoutube.comembrapa.brwisc.edunih.govitf-oecd.orgstockholmresilience.orgnih.govnih.govnih.govmdpi.comlww.comnih.govresearchgate.netsamrc.ac.za, specific research findings, data tables, or detailed discussions directly linking these mechanisms to this compound were not found in the conducted searches. Information regarding this compound primarily pertains to its chemical structure and general classification nih.govtheswissbay.chnih.govresearchgate.netphysionet.orggnu-darwin.org, with no specific studies on its resistance mechanisms identified.

Therefore, providing content for each section and subsection as outlined, while strictly adhering to the instruction to "focus solely on the chemical Compound 'this compound'" and "not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections," is not possible with the current data.

Mechanisms of Resistance to Cloflumide

Horizontal Gene Transfer and Dissemination of Cloflumide Resistance Determinants

Plasmid-Mediated Resistance Mechanisms to this compound

Plasmid-mediated resistance is a significant mechanism by which bacteria acquire and disseminate resistance genes to various antimicrobial agents taylorandfrancis.comwikipedia.orgnih.gov. Plasmids are extrachromosomal DNA molecules capable of independent replication and can be transferred between bacteria, even across different genera, through processes like conjugation wikipedia.org. These plasmids often carry multiple antibiotic resistance genes, contributing to multidrug resistance (MDR) phenotypes wikipedia.orgnih.gov. Resistance genes found on plasmids can confer resistance through various means, including the production of enzymes that inactivate the antimicrobial agent, modification of the antimicrobial target site, or activation of efflux pumps that expel the drug from the bacterial cell taylorandfrancis.comyoutube.com. While plasmid-mediated resistance is a widespread concern in antimicrobial resistance, specific instances or detailed mechanisms of plasmid-mediated resistance to this compound have not been reported in the reviewed literature.

Role of Transposons and Integrons in this compound Resistance Gene Mobilization

Transposons and integrons are mobile genetic elements that play a crucial role in the mobilization and dissemination of antimicrobial resistance genes, often in conjunction with plasmids frontiersin.orgmdpi.com. Transposons, or "jumping genes," can move DNA segments from one location in the genome to another, or between chromosomes and plasmids taylorandfrancis.com. Integrons are genetic elements capable of capturing and expressing gene cassettes, which frequently encode antibiotic resistance genes frontiersin.orgmdpi.comnih.gov. Class 1 integrons, for instance, are commonly found in clinical isolates and are strongly associated with multidrug resistance in various bacterial pathogens, including Enterobacteriaceae frontiersin.orgmdpi.comsemanticscholar.org. These elements facilitate the rapid spread of resistance determinants within bacterial populations frontiersin.orgmdpi.com. However, specific research detailing the involvement of transposons or integrons in the mobilization of resistance genes against this compound is not available in the current scientific literature.

Adaptive Physiological Responses and Phenotypic Resistance to this compound

Adaptive physiological responses represent a broad category of mechanisms where microorganisms alter their cellular processes or structures to tolerate antimicrobial stress without necessarily undergoing genetic mutation or acquiring resistance genes nih.govnih.gov. These responses can lead to phenotypic resistance, which is a temporary state of reduced susceptibility. While such adaptive responses are a known factor in antimicrobial tolerance, specific adaptive physiological responses or phenotypic resistance mechanisms directly observed or studied in response to this compound stress are not documented.

Biofilm-Mediated Resistance Mechanisms Against this compound

Biofilms are complex communities of microorganisms encased in an extracellular polymeric substance (EPS) matrix, adhered to a surface nih.govnih.gov. Cells within biofilms often exhibit significantly increased tolerance to antimicrobial agents compared to their planktonic (free-floating) counterparts nih.govelifesciences.org. This enhanced tolerance is attributed to several factors, including:

Restricted Penetration: The EPS matrix can act as a physical barrier, limiting the diffusion of antimicrobial agents into the deeper layers of the biofilm nih.gov.

Altered Microenvironment: Metabolic gradients within the biofilm (e.g., oxygen, nutrient availability) can lead to slower growth rates or dormant states for cells, rendering them less susceptible to antimicrobials that primarily target actively growing cells nih.gov.

Persister Cell Formation: Biofilms are known to harbor a higher frequency of persister cells, which are phenotypically tolerant, dormant cells capable of surviving high concentrations of antimicrobials elifesciences.orgnih.govwikipedia.org.

Stress Responses: Cells within biofilms may activate various stress response pathways that contribute to their survival under antimicrobial pressure wikipedia.org.

While biofilm formation is a well-recognized contributor to antimicrobial tolerance and persistence in bacterial infections, specific studies investigating biofilm-mediated resistance mechanisms against this compound are not found in the reviewed literature.

Persister Cell Formation and Dormancy in Response to this compound Stress

Persister cells are a small subpopulation of phenotypically tolerant cells within an otherwise susceptible bacterial population that can survive exposure to lethal concentrations of antimicrobial agents nih.govwikipedia.orgfrontiersin.org. Unlike resistant cells, persisters are not mutants and their tolerance is not inherited; rather, it is a reversible phenotypic state, often characterized by a dormant or quiescent metabolic state wikipedia.orgfrontiersin.org. The formation of persister cells can be stochastic or induced by various environmental cues, including stress wikipedia.orgnih.gov. Toxin-antitoxin (TA) systems are often implicated in inducing this dormant state nih.govnih.gov. Persister cells are considered a major cause of chronic and recurrent infections, particularly within biofilms elifesciences.orgnih.govfrontiersin.org. Despite the general importance of persister cells in antimicrobial tolerance, there is no specific information available regarding the formation of persister cells or dormancy in response to this compound stress.

Environmental Fate and Ecotoxicological Dynamics of Cloflumide

Environmental Degradation Pathways of Cloflumide

The degradation of chemical substances in the environment occurs through both abiotic and biotic mechanisms, influencing their persistence and ultimate fate. Half-lives (DT50) are commonly used to measure the stability and persistence of a chemical in various environmental compartments chemsafetypro.com.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis, Oxidation)

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation chemsafetypro.com. These mechanisms can break down chemical substances into smaller molecules chemsafetypro.com.

Biotic Degradation Processes (e.g., Microbial Biodegradation, Enzymatic Transformation in Environmental Compartments)

Biotic degradation, or biodegradation, refers to the breakdown of organic substances by living organisms, primarily microorganisms such as bacteria and fungi, which can occur in surface water, sediment, and soil chemsafetypro.com. This process often involves enzymatic transformations nih.govfrontiersin.org.

Specific studies detailing the microbial biodegradation rates or enzymatic transformation pathways of this compound in various environmental compartments (e.g., soil, water, sediment) were not identified in the available literature.

Environmental Transport and Distribution of this compound

The transport and distribution of a chemical compound in the environment dictate its spatial spread and potential exposure to different ecological receptors. Key processes include adsorption, desorption, leaching, volatilization, and bioaccumulation.

Adsorption, Desorption, and Leaching Characteristics of this compound in Soil and Sediment

Adsorption is the process by which a chemical binds to surfaces of soils and sediments, while desorption is the reverse process physionet.org. These processes significantly influence a chemical's mobility and its potential to leach into groundwater epa.govcdc.gov. Parameters like the soil adsorption coefficient (Kd or Koc) are used to quantify this behavior chemsafetypro.com.

Specific data on the adsorption, desorption, and leaching characteristics of this compound in soil and sediment, such as Kd or Koc values, were not found in the reviewed literature. Generally, a high Koc value indicates strong adsorption to soil and organic matter, suggesting low mobility, while a low value indicates high mobility chemsafetypro.com.

Volatilization and Atmospheric Transport Potential of this compound

Volatilization is the process by which a chemical moves from soil or water surfaces into the atmosphere rbcsjournal.org. Once in the atmosphere, compounds can undergo long-range atmospheric transport chemsafetypro.comepa.gov. Factors such as vapor pressure, temperature, soil moisture, and pH influence volatilization rates rivm.nlmsu.eduresearchgate.net.

No specific data regarding the volatilization rate, vapor pressure, or atmospheric half-life of this compound were identified. Therefore, its atmospheric transport potential cannot be assessed based on the current search results.

Aquatic Transport and Bioaccumulation Potential of this compound and its Transformation Products

Aquatic transport refers to the movement of a substance within water bodies, while bioaccumulation is the uptake and accumulation of a contaminant by aquatic organisms sciencegate.app. Bioconcentration is uptake directly from water, whereas biomagnification involves increasing concentrations through trophic levels sciencegate.app.

Specific data on the aquatic transport behavior of this compound, including its water solubility, or its bioaccumulation potential (e.g., Bioconcentration Factor (BCF) or Trophic Magnification Factor (TMF)), were not found. The disposition of this compound in rats after oral and intravenous administration has been studied, showing almost complete absorption from the gastrointestinal tract, but this pertains to pharmacokinetic behavior in a specific organism rather than environmental bioaccumulation researchgate.net.

Mechanistic Interactions of this compound with Non-Target Organisms in Ecosystems

Specific research detailing the mechanistic interactions of this compound with non-target organisms in ecosystems, beyond its intended pharmacological targets, was not identified. The existing literature primarily addresses its role as a neuroleptic in animal models for drug disposition studies nih.govresearchgate.netresearchgate.net.

Subcellular and Molecular Responses of Aquatic Biota to this compound Exposure

Information regarding the subcellular and molecular responses of aquatic biota (e.g., fish, invertebrates, algae) to exposure to this compound is not available in the search results. Studies on aquatic ecotoxicity often involve endpoints such as immobilization, growth inhibition, or mortality, and investigate molecular mechanisms like enzyme activity changes or gene expression alterations nih.goveuropa.eu. However, no such data specific to this compound was found.

Physiological and Biochemical Adaptations of Terrestrial Flora to this compound Presence

Research detailing the physiological and biochemical adaptations of terrestrial flora in response to the presence of this compound in their environment was not identified. Plant responses to chemical stressors often involve mechanisms such as stomatal regulation, osmolyte accumulation, activation of antioxidant defenses, or changes in nutrient uptake nih.govphysionet.orgscribd.comaspca.org. However, no studies linking these adaptations directly to this compound were found.

Ecological Dynamics of this compound Transformation Products in Environmental Food Webs

Data on the formation, persistence, and ecological dynamics of this compound's transformation products within environmental food webs are not available. Understanding the breakdown products of a compound and their potential for bioaccumulation or biomagnification is crucial for assessing environmental risk researchgate.netrightanswerknowledge.combloominghaus.comregulations.govepa.gov. However, no specific environmental transformation products of this compound or their food web dynamics were found.

Advanced Research Methodologies for Cloflumide Investigations

Sophisticated Analytical Chemistry Techniques for Cloflumide and Metabolite Profiling

Analytical chemistry plays a pivotal role in the qualitative and quantitative analysis of chemical compounds and their metabolites pnrjournal.com. For this compound, a suite of sophisticated techniques ensures high accuracy and sensitivity in its detection, identification, and profiling.

High-Resolution Mass Spectrometry (HRMS) coupled with advanced chromatographic separations, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), is indispensable for the analysis of this compound and its metabolites. HRMS offers the ability to measure the mass-to-charge ratio (m/z) to several decimal places, providing "exact masses" that enable the determination of elemental compositions and discrimination between compounds with the same nominal mass but different formulas bioanalysis-zone.comuni-rostock.de. This high mass accuracy, typically requiring an error of less than 5 ppm for compound identification, ensures certainty in identifying precursors and fragments chromatographyonline.com.

When coupled with chromatographic techniques like LC or GC, the separation power is significantly enhanced. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) allows for the separation of complex mixtures, enabling the detection and quantification of numerous small molecules, including parent compounds and their metabolites, with high sensitivity and specificity intertek.comnih.gov. This hyphenated approach is particularly valuable for metabolomics studies, where changes in small molecule components from biological sources are analyzed . For instance, LC-MS/MS systems, often utilizing triple quadrupole or quadrupole time-of-flight (QTOF) mass spectrometers, are routinely employed for targeted and non-targeted analysis, providing both quantitative data and fragmentation patterns for structural confirmation chromatographyonline.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise chemical structure of organic compounds, including this compound and its derivatives mdpi.com. High-resolution NMR, encompassing techniques such as 1H-NMR, 13C-NMR, and two-dimensional (2D) NMR (e.g., COSY, TOCSY, HSQC, HMBC), provides detailed information on the connectivity, stereochemistry, and conformational aspects of molecules mdpi.comresearchgate.net. For complex compounds or those present in low concentrations, advanced NMR methods, sometimes coupled with HPLC (LC-NMR), can provide definitive structural elucidation by overcoming challenges related to sample purity and quantity taylorfrancis.comuzh.ch.

Other spectroscopic methods complement NMR in structural characterization. Fourier Transform Infrared (FTIR) spectroscopy provides insights into the functional groups present in this compound by measuring the absorption of infrared radiation intertek.comresearchgate.net. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect chromophores and determine concentration based on light absorption intertek.comresearchgate.net. Raman spectroscopy also offers vibrational information, providing a unique spectral fingerprint for identification and structural analysis intertek.comresearchgate.net. These techniques collectively contribute to a comprehensive understanding of this compound's molecular architecture.

Electrochemical methods offer sensitive and rapid detection and quantification of electrochemically active compounds. Techniques such as voltammetry (e.g., cyclic voltammetry) measure the current response to an applied potential, allowing for the detection of substances that undergo oxidation or reduction reactions at an electrode surface youtube.comyoutube.com. These methods can achieve high sensitivity, enabling the detection of micromolar concentrations of analytes wiley.comnih.gov. While highly sensitive, selectivity can sometimes be a challenge in complex matrices due to potential interference from other electrochemically active species wiley.com. Electrochemical sensors are designed to selectively absorb the analyte on the working electrode surface, facilitating the electron transfer reaction youtube.com.

Immunochemical methods, or immunoassays, are analytical techniques that leverage the specific interaction between antibodies and antigens for detection and quantification nih.gov. These antibody-based assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are capable of detecting small synthetic compounds like this compound, its parent compounds, metabolites, or even adducts with biological macromolecules (e.g., DNA, proteins) nih.gov. Immunoassays are known for their high specificity and sensitivity, making them valuable tools for biological monitoring and rapid screening, often requiring minimal sample pretreatment nih.govnih.gov. The development of such assays involves considering antibody class, affinity, specificity, and potential cross-reactivity nih.gov.

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Approaches for this compound Structural Characterization

Computational and In Silico Modeling in this compound Research

Computational and in silico modeling techniques provide powerful predictive capabilities, reducing the need for extensive experimental work and accelerating the research and development process for compounds like this compound.

Molecular docking is a computational method used to predict the three-dimensional orientation and binding affinity of a small molecule (ligand, e.g., this compound) when bound to a larger target molecule (receptor, e.g., a protein or enzyme) ebi-edu.comparssilico.com. It aims to identify the most favorable and stable position of the ligand within the receptor's active site, revealing potential molecular interactions ebi-edu.com. Software like AutoDock and GOLD are commonly used for these simulations, offering insights into binding poses and potential drug-target interactions parssilico.com. Molecular docking is a cornerstone of virtual screening, efficiently narrowing down potential candidates for further investigation parssilico.com.

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations extend this analysis by modeling the time-dependent movement of atoms in a protein-ligand system mdpi.combiorxiv.orgunair.ac.id. MD simulations validate docking results by assessing the stability of the ligand within the binding pocket over time, accounting for protein flexibility and conformational changes in a physiological environment mdpi.combiorxiv.org. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to evaluate the stability of the protein-ligand complex, providing a dynamic perspective on binding interactions biorxiv.orgunair.ac.id.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational approaches that establish mathematical relationships between the chemical structure of compounds and their biological activity (QSAR) or physicochemical properties (QSPR) youtube.comnih.gov. These models are built using a set of molecular descriptors that encode various structural, electronic, and physicochemical features of the compounds youtube.comnih.gov. By analyzing these descriptors against observed activities or properties, a predictive correlation model can be developed nih.gov.

QSAR/QSPR models are invaluable in this compound research for predicting the activity or properties of newly designed derivatives without synthesizing and testing each one experimentally youtube.com. This aids in lead optimization, identifying key structural features that influence activity, and guiding the design of compounds with improved profiles youtube.comyoutube.com. The process involves generating descriptors, splitting data into training and test sets, applying various modeling techniques (e.g., multiple linear regression, machine learning algorithms), and validating the model's robustness and predictive reliability through statistical parameters (e.g., R², Q²CV, RMSE) mdpi.comnih.govnih.govyoutube.comyoutube.com.

Predictive Modeling for this compound's Environmental Fate and Metabolic Pathways

Predictive modeling plays a crucial role in assessing the potential environmental behavior and metabolic transformations of chemical compounds like this compound. These models utilize computational algorithms and large datasets to forecast how a substance might degrade, persist, or move within various environmental compartments, as well as how it might be metabolized by biological systems.

Table 1: Common Degradation Models Used in Environmental Fate Prediction

| Model Type | Equation (y = performance, x = time, a, b, c = parameters) | Key Parameters Solved |

| Exponential | y = beax | a, b |

| Gompertz | y = abc^x | a, b, c |

| Linear | y = a + bx | a, b |

| Logarithmic | y = a ln x + b | a, b |

| Power | y = bxa | a, b |

For metabolic pathways, predictive modeling aims to identify the series of enzyme-catalyzed reactions that a compound undergoes within a biological system. These tools often rely on chemical reaction databases and constraint-based models of host organisms to generate and prioritize possible metabolic pathways. Methods such as elementary flux mode (EFM) analysis and molecular structure matching techniques are used to associate newly identified compounds with known metabolic pathways. Tools like PathoLogic and MinPath predict metabolic pathways by recognizing known pathways from databases like MetaCyc and KEGG, computing scores based on the likelihood of pathway presence, and considering the uniqueness of reactions to specific pathways. readthedocs.ionih.govblogspot.com

Omics-Based Approaches in this compound Mechanistic Investigations

Omics-based approaches, including genomics, metagenomics, proteomics, and phosphoproteomics, provide a holistic molecular perspective of biological systems. These techniques are increasingly popular in life sciences as they allow for a comprehensive survey of molecular phenotypes and the assessment of cross-talk between multiple molecular layers, which cannot be achieved by analyzing each omics layer in isolation. cmbio.ionih.govnih.gov

Genomics and metagenomics are powerful tools for investigating the genetic basis of resistance and metabolic capabilities in response to chemical compounds.

Genomics involves the study of an organism's entire genome to identify genes associated with specific traits, such as resistance. Functional genomics techniques, including CRISPR-Cas9 gene editing, are employed to dissect mechanisms regulating cellular sensitivity and identify genes mediating resistance. For instance, genome-scale CRISPR-Cas9 studies have been used to identify genes involved in resistance to pharmacological degraders, revealing that resistance can be mediated by the prevention of target oncoprotein breakdown, often involving loss of function of E3 ligases or their interactors. nih.gov Tools like the Resistance Gene Identifier (RGI) can predict resistomes from protein, genome, or genome assembly data based on homology and SNP models, using reference data from databases such as the Comprehensive Antibiotic Resistance Database (CARD). genomicepidemiology.orgmcmaster.cagithub.com

Metagenomics involves sequencing the genetic material directly from environmental samples, allowing for the study of microbial communities and their collective metabolic potential without the need for cultivation. This approach is well-suited for discovering enzymes and pathways involved in the degradation of organic compounds, including pollutants. Metagenomic studies can identify vital microbial species and annotate hydrolytic enzymes involved in degradation processes, revealing potential metabolic cooperation within microbial communities. For example, metagenomic sequencing has been used to identify microbes and enzymes involved in the degradation of organic compounds in fermented plant leaves, and to explore lignocellulose-degrading systems in humus samples. nih.govnih.govplos.orgmdpi.com

Proteomics and phosphoproteomics are essential for understanding the molecular mechanisms of action of compounds by identifying their protein targets and the signaling pathways they influence.

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. Chemical proteomics encompasses a broad array of techniques to identify and interrogate protein-small molecule interactions. Mass spectrometry (MS)-based quantitative proteomics is a foundational tool, allowing for the near-complete identification and relative quantification of complex proteomes. Methods like Thermal Proteome Profiling (TPP) infer drug-target interactions by observing changes in protein stability upon binding, making them valuable for drug target identification without prior drug modification. Proteomics can identify proteins that are dysregulated in disease states and uncover potential therapeutic targets by revealing proteins crucial to disease pathways. ki.sewjbphs.comwikipedia.orgbiorxiv.orgmdpi.com

Phosphoproteomics specifically analyzes the phosphorylation state of proteins, a critical post-translational modification that regulates nearly all cellular processes and plays a central role in signal transduction. MS-based phosphoproteomics enables the measurement of proteome-wide phosphorylation events, identifying and quantifying thousands of phosphosites in a single experiment. This allows for the investigation of phospho-signaling networks and the identification of key kinases involved in signaling cascades. Bioinformatics tools, often based on enrichment analyses, are used to interrogate phosphoproteomic datasets to identify over- or underrepresented biological processes, signaling pathways, or cellular compartments. Databases like PhosphoSitePlus provide extensive data on phosphorylation to support targeted research and pathway analysis. biorxiv.orggithub.ionih.govscispace.comusyd.edu.au

Integrated multi-omics data analysis combines data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive and systems-level understanding of complex biological phenomena. This holistic approach is crucial for decoding genetic and metabolic signatures, elucidating mechanisms of action, and navigating data complexity to build biologically meaningful narratives. cmbio.ionih.govnih.gov

The integration of diverse omics datasets allows researchers to bridge different biological scales, from molecular to tissue-level, and to understand the intricate interplay between molecular components and their roles in biological mechanisms. This approach is particularly valuable for advancing knowledge in critical areas such as disease mechanisms, toxicity, and other essential biological processes. While data integration presents challenges due to inherent data differences, it offers the potential to improve our understanding of interrelations and combined influences within biological systems. cmbio.ionih.govnih.govsbblaboratory.comstanford.edu

Table 2: Omics Platforms and Their Contributions to Integrated Analysis

| Omics Platform | Molecular Layer Studied | Key Insights Provided |

| Genomics | DNA | Genetic makeup, potential for resistance, gene function |

| Metagenomics | Environmental DNA | Microbial community composition, collective metabolic capacities, degradation pathways |

| Proteomics | Proteins | Protein abundance, modifications, interactions, target identification |

| Phosphoproteomics | Phosphorylated Proteins | Kinase activities, signaling pathway analysis, regulatory networks |

| Metabolomics | Metabolites | Metabolic changes, interactions, downstream products of biological processes |

Future Research Directions and Emerging Scientific Avenues for Cloflumide

Unexplored Mechanistic Aspects of Cloflumide's Biological Action

A comprehensive understanding of this compound's biological action requires further investigation into its precise molecular mechanisms. Future research could focus on identifying all direct and indirect molecular targets of this compound within biological systems. This would involve advanced biochemical and biophysical techniques to elucidate binding affinities, enzyme inhibition profiles, or receptor interactions. Studies could also explore the downstream cellular pathways affected by this compound, potentially utilizing 'omics' approaches such as proteomics and metabolomics to map global cellular responses. Understanding these unexplored mechanistic aspects is crucial for optimizing its efficacy and minimizing potential off-target effects.

Development of Novel this compound Analogs with Tailored Biological and Environmental Profiles

The development of novel this compound analogs represents a significant future research direction. This involves systematic modifications to the chemical structure of this compound to achieve tailored biological and environmental profiles. Research efforts could focus on improving its potency, enhancing selectivity for specific targets, or altering its pharmacokinetic and pharmacodynamic properties. Simultaneously, an emphasis on environmental sustainability would drive the design of analogs with improved biodegradability, reduced persistence in the environment, or lower ecotoxicity. This process typically involves structure-activity relationship (SAR) studies, computational chemistry for rational drug design, and combinatorial synthesis techniques to generate diverse libraries of new compounds for screening.

Advanced Predictive Models for this compound Resistance Evolution and Environmental Dynamics

Predictive modeling offers a powerful tool for anticipating the evolution of resistance to this compound and understanding its environmental dynamics. For resistance evolution, advanced computational models, including machine learning and artificial intelligence (AI) algorithms, can be employed to analyze genetic and phenotypic data to forecast resistance pathways and the emergence of resistant strains frontiersin.orguni-koeln.deelifesciences.orgaps.orgresearchgate.net. These models can identify key mutations or genetic changes that confer resistance and predict their likelihood of arising under different selective pressures.

Regarding environmental dynamics, future research will leverage sophisticated environmental modeling techniques to predict this compound's fate, transport, and degradation in various environmental compartments (e.g., soil, water, air). Methods such as system dynamics models and computational fluid dynamics (CFD) can simulate the distribution, persistence, and potential breakdown products of this compound under diverse environmental conditions environmentalgeography.nlmatec-conferences.orgmdpi.commdpi.comepa.gov. Such models are critical for assessing long-term environmental impact and informing sustainable usage strategies.

Innovations in Methodological Approaches for Comprehensive this compound Characterization and Study

Innovations in analytical chemistry and computational methods are vital for comprehensive characterization and study of this compound. Future research will likely adopt and refine advanced spectroscopic and chromatographic techniques for higher sensitivity, specificity, and throughput in detecting and quantifying this compound and its metabolites in complex matrices solubilityofthings.comresearchgate.netnih.govmdpi.com. This includes the application of high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation, and multidimensional nuclear magnetic resonance (NMR) spectroscopy for detailed structural and conformational analysis nih.gov.

Q & A

Q. What are the key considerations for designing experiments to study Cloflumide’s pharmacokinetic properties?

Methodological Answer: Begin by defining measurable parameters (e.g., absorption, distribution, metabolism). Use in vitro assays (e.g., liver microsomes for metabolic stability) and in vivo models (rodents for bioavailability). Standardize protocols using guidelines from peer-reviewed studies on structurally similar compounds. Ensure reproducibility by detailing solvent systems, dosage ranges, and control groups .

Q. How can researchers ensure the purity and structural characterization of synthesized this compound?

Methodological Answer: Employ chromatographic techniques (HPLC, GC) with validated calibration curves to assess purity. Confirm structure via NMR (¹H/¹³C), FTIR, and mass spectrometry. Cross-reference spectral data with published databases (e.g., PubChem, SciFinder) and report deviations >2% .

Q. What are the standard assays for evaluating this compound’s biological activity in preclinical studies?

Methodological Answer: Use cell-based assays (e.g., IC50 determination in cancer cell lines) and enzyme inhibition studies (e.g., kinase activity profiling). Include positive controls (e.g., known inhibitors) and validate results across triplicate experiments. Address inter-lab variability by adhering to MIAME (Minimum Information About a Microarray Experiment) guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanism of action across studies?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify conflicting data. Use orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling) to test competing hypotheses. Apply statistical frameworks (e.g., Bayesian analysis) to weigh evidence quality, prioritizing studies with rigorous controls and larger sample sizes .

Q. What strategies optimize this compound’s formulation for targeted drug delivery in complex biological systems?

Methodological Answer: Develop nanoparticle-encapsulated this compound using PEGylation or liposomal carriers. Characterize release kinetics via dialysis membrane assays under physiological pH/temperature. Validate targeting efficacy using fluorescence microscopy or biodistribution studies in transgenic models .

Q. How can researchers integrate this compound’s omics data (proteomic, transcriptomic) into standardized databases for cross-study comparisons?

Methodological Answer: Annotate datasets with controlled vocabularies (e.g., ChEBI for chemical identity, GO terms for biological processes). Use platforms like MetaboLights or PRIDE to deposit raw data, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Apply batch-effect correction algorithms (e.g., ComBat) when merging datasets .

Q. What ethical and compliance protocols are critical for human trials involving this compound derivatives?

Methodological Answer: Submit protocols to institutional review boards (IRBs) for approval, emphasizing informed consent and risk-benefit analysis. Monitor adverse events using DSMBs (Data Safety Monitoring Boards) and adhere to ICH-GCP guidelines. Publish trial designs prospectively in registries (e.g., ClinicalTrials.gov ) to reduce reporting bias .

Data Analysis & Interpretation

Q. How should researchers interpret unexpected metabolic byproducts of this compound in hepatic assays?

Methodological Answer: Perform high-resolution LC-MS/MS to identify metabolites, comparing fragmentation patterns with libraries (e.g., NIST). Use isotopic tracing (e.g., ¹⁴C-labeled this compound) to map biotransformation pathways. Collaborate with computational chemists to predict reactive intermediates via QSAR models .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to model EC50/LC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test or robust regression techniques. Report confidence intervals and effect sizes to contextualize clinical relevance .

Cross-Disciplinary Applications

Q. How can this compound research inform environmental toxicology studies?

Methodological Answer: Assess ecotoxicity using OECD Test Guidelines (e.g., Daphnia magna acute toxicity). Model environmental persistence via QSPR (Quantitative Structure-Property Relationship) and prioritize metabolites for monitoring using EPA’s CompTox Dashboard. Collaborate with ecologists to design mesocosm experiments simulating real-world exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.